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Compound of Interest |

2-(1H-imidazol-1-yl)-1,3-
Compound Name:
benzothiazol-6-amine

CAS No.: 1341887-20-4

Cat. No.: B6258777
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Executive Summary

The benzothiazole bicyclic ring system is universally recognized as a "privileged scaffold" in
medicinal chemistry, offering a highly versatile framework for drug discovery[1]. By subtly
altering the electronic distribution and steric bulk at specific positions on the ring, researchers
can drastically shift the pharmacological profile of the resulting molecules.

This guide provides an in-depth, objective comparison of two critical benzothiazole derivatives:
Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), an FDA-approved neuroprotective agent
primarily used for Amyotrophic Lateral Sclerosis (ALS)[2], and 6-Aminobenzothiazole
(benzothiazole-6-amine), a fundamental pharmacophore and synthetic precursor heavily
utilized in the development of targeted anticancer and antimicrobial therapies|[3].

Structural Anatomy & SAR Mechanics

The biological target of a benzothiazole derivative is fundamentally dictated by the electronic
and steric effects of its substituents, particularly at the C-2 and C-6 positions[4].

Riluzole (Neuroprotection & lon Channel Modulation)

Riluzole features a primary amine group at the 2-position and a trifluoromethoxy (-OCF3) group
at the 6-position[5].
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e 2-Amino Group (Hydrogen Bond Donor): The 2-amino group is critical for the drug's
interaction with voltage-gated sodium (Nav) channels. SAR studies utilizing patch-clamp
techniques demonstrate that modifying this group (e.g., shifting the amine using piperazine
linkers) alters the compound's pKa. A protonatable amine function at this position is essential
for stabilizing the inactivated state of Nav channels in over-excited membranes, leading to
"use-dependent” blockade][6].

e 6-Trifluoromethoxy Group (Lipophilicity & Stability): This highly lipophilic and strongly
electron-withdrawing moiety ensures excellent Blood-Brain Barrier (BBB) penetration, a strict
prerequisite for CNS-active drugs[2]. Furthermore, the -OCF3 group protects the C-6
position from oxidative metabolism, enhancing the pharmacokinetic half-life of the
benzothiazole core[6].

Benzothiazole-6-amine (Kinase Inhibition & Oncology)

In contrast, 6-aminobenzothiazole lacks the 2-amino group but features a primary amine at the
6-position[3].

e 6-Amino Group (Nucleophilic Handle): The 6-amino group acts as a strong electron-donating
group, fundamentally shifting the electronic distribution of the thiazole ring. More importantly,
it serves as a versatile synthetic handle for acylation, alkylation, or Schiff base formation[4].

o Target Divergence: Derivatives of 6-aminobenzothiazole frequently exhibit potent anticancer
activity by acting as ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway|[3].
The absence of the highly lipophilic -OCF3 group reduces non-specific CNS accumulation,
while the 6-amino-derived amides form critical hydrogen bonds with the hinge region of
target kinases in tumor cells[7].
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SAR divergence of the benzothiazole core leading to distinct therapeutic targets.

Comparative Pharmacological Profiles

The following table summarizes the quantitative physicochemical properties and primary
biological targets, illustrating how structural variations dictate performance.
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6-Aminobenzothiazole

Property | Feature Riluzole (CAS: 1744-22-5)
(CAS: 533-30-2)
2-amino-6-
Chemical Structure (trifluoromethoxy)benzothiazol Benzothiazole-6-amine
e
] o ] Oncology (Preclinical Scaffold)
Primary Indication ALS (Neuroprotection)[4] 5]
] Nav Channels, Glutamate PI3K/Akt, Antimicrobial
Primary Target
release[1] targets[3]

) 2-NH2 (H-bond), 6-OCF3 -
Key Substituents ] o 6-NH2 (Nucleophilic handle)[4]
(Lipophilicity)

LogP (approx.) 3.5 (High BBB penetration) 1.8 (Moderate lipophilicity)

Mechanism of Action Use-dependent Nav block[5] Kinase hinge-region binding[3]

Experimental Methodologies (Self-Validating
Protocols)

To objectively evaluate these compounds, researchers must utilize assays that directly probe
their distinct mechanisms of action. The following protocols are designed as self-validating
systems.

Protocol A: Patch-Clamp Electrophysiology for Riluzole
Analogs (Nav Channel Inhibition)

Causality in Design: To evaluate the neuroprotective efficacy of Riluzole analogs, whole-cell
patch-clamp is vastly superior to fluorescent membrane potential dyes. Patch-clamp allows
precise control over the holding potential and firing frequency, which is mandatory for
measuring use-dependent block—the preferential binding of the drug to the inactivated state of
the channel during high-frequency firing[5][6].

o Cell Preparation: Culture HEK293 cells stably expressing human Navl1.4 or Navl.1
channels. Plate on glass coverslips 24 hours prior to recording.
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e Solution Formulation:

o Extracellular Solution: 140 mM NaCl, 4 mM KCI, 2 mM CacCl2, 1 mM MgClI2, 10 mM
HEPES (pH 7.4).

o Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).
(Causality: CsF is specifically utilized to block endogenous potassium currents that would
otherwise contaminate the transient sodium current recordings).

o Compound Application: Dissolve Riluzole in DMSO (0.1% final well concentration). Perfuse
cells with 1 uM to 100 uM concentrations.

» Stimulation Protocol: Hold cells at -100 mV. Apply a train of depolarizing pulses to 0 mV at
varying frequencies (0.1 Hz to 10 Hz).

» Data Validation: A true Riluzole analog will show a statistically significant increase in
fractional block at 10 Hz compared to 0.1 Hz. This frequency-dependent validation confirms
the compound selectively targets over-excited neurons while sparing healthy tissue[6].

Prevents s aaaaaasmmm === goaaammmma Preven
Voltage-Gated Inhibits Presynaptic overstimulation Postsynaptic Reduces Motor Neuron
Na+ Channels Glutamate Release NMDA Receptors Survival

Intracellular
Ca2+ Influx

Riluzole
(2-NH2, 6-OCF3)

Click to download full resolution via product page

Mechanism of Riluzole in ALS via Nav channel blockade and excitotoxicity prevention.

Protocol B: PI3K/Akt Kinase Inhibition Assay for 6-
Aminobenzothiazole Derivatives

Causality in Design: To assess the anticancer potential of 6-aminobenzothiazole derivatives, an
ADP-GIlo™ Kinase Assay is utilized. This luminescent assay measures ADP formed from a
kinase reaction, providing a universal, substrate-independent readout that circumvents the
chemical interference often seen in fluorescence-based screens[3].

o Reagent Preparation: Prepare a 3X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCI2, 1
mM EGTA, 0.01% Brij-35).
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e Compound Dilution: Serially dilute 6-aminobenzothiazole derivatives in DMSO, then transfer
to a 384-well plate (ensuring final DMSO remains < 1% to prevent enzyme denaturation).

o Enzyme/Substrate Addition: Add purified PI3Ky enzyme and PIP2 substrate to the wells.
Incubate for 15 minutes at room temperature to allow compound binding to the kinase hinge
region.

o Reaction Initiation: Add ATP (at the predetermined Km concentration) to initiate the reaction.
Incubate for 60 minutes at 37°C.

» Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete
unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to
convert ADP back to ATP, generating a luciferase-driven luminescent signal[3].

o Data Validation: Calculate IC50 values using a 4-parameter logistic curve fit. The system is
self-validating only if a known PI3K inhibitor (e.g., Wortmannin) is included as a positive
control and yields an IC50 within its established literature range.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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